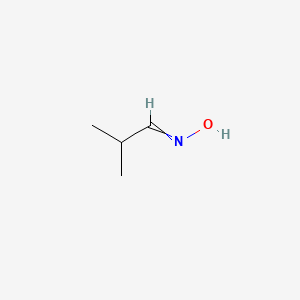
potassium;2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ICP multi-element standard solution IV . This solution contains 23 elements in diluted nitric acid, including silver, aluminum, boron, barium, bismuth, calcium, cadmium, cobalt, chromium, copper, iron, gallium, indium, potassium, lithium, magnesium, manganese, sodium, nickel, lead, strontium, thallium, and zinc . It is primarily used for calibration in inductively coupled plasma (ICP) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ICP multi-element standard solutions involves dissolving high-purity metals or their salts in nitric acid. The metals are carefully weighed and dissolved under controlled conditions to ensure accurate concentrations. The solution is then diluted to the desired volume with deionized water.
Industrial Production Methods
Industrially, the production of ICP multi-element standard solutions follows stringent quality control measures. The process involves:
Selection of High-Purity Metals: Only metals with purity levels above 99.99% are used.
Dissolution in Nitric Acid: The metals are dissolved in high-purity nitric acid under controlled temperature and agitation.
Dilution and Mixing: The concentrated solution is diluted with deionized water to achieve the required concentration. The solution is then homogenized to ensure uniform distribution of elements.
Quality Control: The final product undergoes rigorous testing to confirm the concentrations of each element.
Analyse Chemischer Reaktionen
Types of Reactions
ICP multi-element standard solutions are primarily used for calibration and do not typically undergo chemical reactions in their intended applications. the individual elements within the solution can participate in various chemical reactions:
Oxidation-Reduction Reactions: Elements like iron and copper can undergo oxidation and reduction reactions.
Substitution Reactions: Elements such as zinc and nickel can participate in substitution reactions with other metals or ligands.
Common Reagents and Conditions
The common reagents used in reactions involving these elements include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific element and reaction conditions. For example:
Iron Oxidation: Iron oxide (Fe₂O₃) is formed when iron reacts with oxygen.
Copper Reduction: Copper metal (Cu) is formed when copper ions are reduced.
Wissenschaftliche Forschungsanwendungen
ICP multi-element standard solutions have a wide range of applications in scientific research:
Chemistry: Used for calibration in ICP spectroscopy to analyze trace elements in various samples.
Biology: Employed in the analysis of biological samples to determine the concentration of essential and trace elements.
Medicine: Utilized in clinical laboratories to analyze metal concentrations in biological fluids.
Industry: Applied in environmental monitoring, food safety testing, and quality control in manufacturing processes.
Wirkmechanismus
The primary function of ICP multi-element standard solutions is to provide accurate calibration for ICP spectroscopy. The solution’s known concentrations of elements allow for precise quantification of unknown samples by comparing their spectral emissions to the standards.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ICP multi-element standard solution IV include other multi-element standard solutions used for calibration in analytical techniques. Examples include:
- ICP multi-element standard solution I
- ICP multi-element standard solution II
- ICP multi-element standard solution III
Uniqueness
The uniqueness of ICP multi-element standard solution IV lies in its specific combination of 23 elements and their concentrations, which are tailored for comprehensive calibration in ICP spectroscopy. This particular solution ensures accurate and reliable analysis across a wide range of elements, making it indispensable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
potassium;2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMWBRPWYBNAFB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)













